molecular formula C9H10N4S B11894910 2,4-Quinazolinediamine, 5-(methylthio)- CAS No. 119584-80-4

2,4-Quinazolinediamine, 5-(methylthio)-

Cat. No.: B11894910
CAS No.: 119584-80-4
M. Wt: 206.27 g/mol
InChI Key: YCMSYAILAVGTLT-UHFFFAOYSA-N
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Description

5-(Methylthio)quinazoline-2,4-diamine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazoline core with a methylthio group at the 5-position and amino groups at the 2- and 4-positions. It has garnered attention due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylthio)quinazoline-2,4-diamine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the Niementowski synthesis, which involves the reaction of anthranilic acid with formamide to produce 2-aminobenzamide.

    Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 5-(Methylthio)quinazoline-2,4-diamine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(Methylthio)quinazoline-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride

    Substitution: Ammonia, amine sources

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced quinazoline derivatives

    Substitution: Functionalized quinazoline derivatives

Scientific Research Applications

Comparison with Similar Compounds

5-(Methylthio)quinazoline-2,4-diamine can be compared with other quinazoline derivatives:

    2-Phenylquinazoline-4-amine: This compound has a phenyl group at the 2-position and an amino group at the 4-position.

    4-Methylquinazoline-2-amine: This derivative has a methyl group at the 4-position and an amino group at the 2-position.

    6-Fluoroquinazoline-2,4-diamine: This compound has a fluorine atom at the 6-position and amino groups at the 2- and 4-positions.

Properties

CAS No.

119584-80-4

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

5-methylsulfanylquinazoline-2,4-diamine

InChI

InChI=1S/C9H10N4S/c1-14-6-4-2-3-5-7(6)8(10)13-9(11)12-5/h2-4H,1H3,(H4,10,11,12,13)

InChI Key

YCMSYAILAVGTLT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC2=C1C(=NC(=N2)N)N

Origin of Product

United States

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